4-[(1S)-1-bromoethyl]benzoic acid
Description
4-[(1S)-1-Bromoethyl]benzoic acid is a brominated aromatic carboxylic acid characterized by a chiral (S)-configured bromoethyl substituent at the para position of the benzene ring. Its molecular formula is hypothesized to be C₉H₉BrO₂, with a molecular weight of 245.08 g/mol. The compound’s chirality may confer unique biological activity, making it relevant in asymmetric synthesis or drug development .
Properties
IUPAC Name |
4-[(1S)-1-bromoethyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6H,1H3,(H,11,12)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VICCYULHZWEWMB-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1S)-1-bromoethyl]benzoic acid typically involves the bromination of 4-ethylbenzoic acid. One common method is the reaction of 4-ethylbenzoic acid with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .
Industrial Production Methods
Industrial production of 4-[(1S)-1-bromoethyl]benzoic acid may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
4-[(1S)-1-bromoethyl]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or other functional groups.
Reduction Reactions: The bromine atom can be reduced to form the corresponding ethylbenzoic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of 4-[(1S)-1-azidoethyl]benzoic acid or 4-[(1S)-1-thiocyanatoethyl]benzoic acid.
Oxidation: Formation of 4-[(1S)-1-carboxyethyl]benzoic acid.
Reduction: Formation of 4-ethylbenzoic acid.
Scientific Research Applications
Synthesis and Chemical Properties
4-[(1S)-1-bromoethyl]benzoic acid can be synthesized through the bromination of 4-ethylbenzoic acid using bromine in the presence of a catalyst such as iron(III) bromide. This method ensures selective bromination at the desired position on the aromatic ring. The compound is characterized by its chemical formula and has notable properties such as being insoluble in water and reactive towards various nucleophiles .
Pharmaceutical Chemistry
4-[(1S)-1-bromoethyl]benzoic acid serves as an intermediate in the synthesis of active pharmaceutical ingredients. Its derivatives are explored for their potential therapeutic effects, including anti-inflammatory and analgesic properties. For instance, research has indicated that derivatives of benzoic acids can exhibit tyrosinase inhibitory effects, which are relevant in treating skin disorders .
Chemical Synthesis
This compound is utilized as a reagent in the preparation of various esters and other derivatives. It acts as a precursor for synthesizing 4-(1-bromo-ethyl)-benzoic acid ethyl ester, which is further used in organic synthesis . The ability to undergo substitution reactions allows for the formation of new compounds with diverse functionalities, enhancing its utility in synthetic organic chemistry.
Material Science
In material science, 4-[(1S)-1-bromoethyl]benzoic acid is investigated for its role in creating polymeric materials through chemical modification. Its ability to participate in polymerization reactions makes it a candidate for developing functional materials with specific mechanical and thermal properties .
Data Table: Applications Overview
Case Study 1: Tyrosinase Inhibition
A study investigated the tyrosinase inhibitory effects of benzoic acid derivatives, including 4-[(1S)-1-bromoethyl]benzoic acid. The results indicated significant inhibition of tyrosinase activity, suggesting potential applications in skin whitening products and treatments for hyperpigmentation disorders .
Case Study 2: Polymer Development
Research on the use of 4-[(1S)-1-bromoethyl]benzoic acid in polymer chemistry demonstrated its efficacy as a building block for creating polymers with enhanced thermal stability and mechanical strength. These polymers have potential applications in coatings and composite materials .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share functional or structural similarities with 4-[(1S)-1-bromoethyl]benzoic acid, enabling comparative analysis of their properties, synthesis, and applications:
4-Bromobenzoic Acid (C₇H₅BrO₂)
- Structure : Bromine substituent at the para position of benzoic acid.
- Molecular Weight : 201.02 g/mol .
- Key Differences : Lacks the ethyl chain and chiral center present in the target compound.
- Applications : Widely used as a precursor in organic synthesis and pharmaceuticals.
(S)-Methyl 4-(1-Aminoethyl)benzoate Hydrochloride (C₁₀H₁₄ClNO₂)
- Structure: Features a chiral (S)-aminoethyl group and methyl ester instead of bromoethyl and carboxylic acid.
- Molecular Weight : 215.68 g/mol .
- Synthesis: Prepared via reaction of 2-chloro-3-nitropyridin-4-ol and (S)-1-aminoethyl benzoate (83% yield) .
- Applications: Potential intermediate in chiral drug synthesis.
- Key Differences: Aminoethyl group introduces basicity; hydrochloride salt enhances solubility .
4-[4-[(2-Bromophenyl)methyl]-1-piperazinyl]benzoic Acid Ethyl Ester (C₂₀H₂₃BrN₂O₂)
- Structure : Contains a piperazinyl group and ethyl ester; bromine on a benzyl substituent.
- Molecular Weight : 403.31 g/mol .
- Applications : Likely used in pharmaceuticals due to nitrogen-rich structure.
- Key Differences : Increased molecular complexity and lipophilicity compared to the target compound .
4-(1-Hydroxy-cyclohexylethynyl)-benzoic Acid (C₁₅H₁₆O₃)
- Structure : Ethynyl linkage to a hydroxycyclohexyl group.
- Molecular Weight : 244.29 g/mol .
- Key Differences : Polar hydroxy group and alkyne moiety may enhance solubility and reactivity.
Structural and Functional Group Analysis
| Compound | Functional Groups | Molecular Weight | Key Properties |
|---|---|---|---|
| 4-[(1S)-1-Bromoethyl]benzoic acid | Carboxylic acid, bromoethyl (S) | 245.08* | Chiral, reactive bromine |
| 4-Bromobenzoic acid | Carboxylic acid, bromine | 201.02 | High acidity, crystalline solid |
| (S)-Methyl 4-(1-aminoethyl)benzoate HCl | Ester, aminoethyl (S) | 215.68 | Basic, water-soluble salt |
| Piperazinyl benzoic acid ethyl ester | Ester, piperazinyl, bromobenzyl | 403.31 | Lipophilic, potential CNS activity |
*Estimated based on structural analogs.
Q & A
Basic Question: What synthetic methodologies are recommended for preparing 4-[(1S)-1-bromoethyl]benzoic acid with high enantiomeric purity?
Answer:
The synthesis of chiral brominated benzoic acid derivatives typically involves stereoselective bromination or resolution techniques. For 4-[(1S)-1-bromoethyl]benzoic acid, a plausible route could include:
Chiral Precursor Utilization : Starting with a chiral alcohol (e.g., (S)-1-phenylethanol), followed by bromination using PBr₃ or HBr in a stereoretentive reaction .
Resolution via Diastereomeric Salts : Racemic mixtures can be resolved using chiral bases (e.g., cinchona alkaloids) to isolate the (S)-enantiomer .
Purification : Chromatography (HPLC with chiral columns) or recrystallization in polar solvents (ethanol/water) ensures enantiomeric purity >99% .
Basic Question: Which spectroscopic and computational methods validate the structure and stereochemistry of 4-[(1S)-1-bromoethyl]benzoic acid?
Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Compare chemical shifts of the bromoethyl group (δ ~4.5–5.0 ppm for CH-Br) and aromatic protons (δ ~7.8–8.2 ppm) .
- 2D NMR (COSY, NOESY) : Confirms spatial proximity of the chiral center to adjacent protons .
- X-ray Crystallography : Resolves absolute configuration via crystal lattice analysis .
- Computational Tools :
Advanced Question: How can researchers design experiments to investigate the reactivity of the bromoethyl group under nucleophilic substitution conditions?
Answer:
Experimental Design :
Variable Substrates : Test reactions with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO) at 25–80°C.
Kinetic Studies : Monitor reaction progress via LC-MS or ¹H NMR to determine rate constants (k) and activation energy (Eₐ) .
Steric/Electronic Effects : Compare reactivity with analogous compounds (e.g., 4-(bromomethyl)benzoic acid) to assess substituent impacts .
Mechanistic Probes : Use isotopic labeling (e.g., D₂O) to trace proton transfer steps in SN2 pathways .
Advanced Question: How to resolve contradictions in reported stability data for brominated benzoic acid derivatives under acidic/basic conditions?
Answer:
Contradiction Analysis Framework :
Controlled Replication : Reproduce experiments under identical conditions (pH, temperature, solvent) to verify claims .
Degradation Pathways :
- HPLC-MS : Identify decomposition products (e.g., debromination or ester formation) .
- pH-Dependent Stability : Perform accelerated stability studies at pH 2–12 to map degradation kinetics .
Cross-Referencing : Compare with structurally similar compounds (e.g., 4-bromophenylacetic acid) to identify trends in bromine lability .
Advanced Question: What computational approaches predict the pKa and solubility of 4-[(1S)-1-bromoethyl]benzoic acid?
Answer:
- COSMO-RS Method :
- Solubility Modeling :
Advanced Question: How to assess the toxicological profile of 4-[(1S)-1-bromoethyl]benzoic acid when experimental data is limited?
Answer:
Read-Across Strategy :
Structural Analogues : Group with 4-bromobenzoic acid (CAS 586-76-5), which has established low toxicity (non-PBT/vPvB) .
In Silico Tools :
- OECD QSAR Toolbox : Predict acute toxicity (LD50) and ecotoxicity .
- Derek Nexus : Flag potential mutagenicity or carcinogenicity alerts .
In Vitro Assays : Use HepG2 cells for cytotoxicity screening or Ames tests for mutagenicity .
Basic Question: What safety protocols are critical when handling 4-[(1S)-1-bromoethyl]benzoic acid in the laboratory?
Answer:
Safety Measures :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
